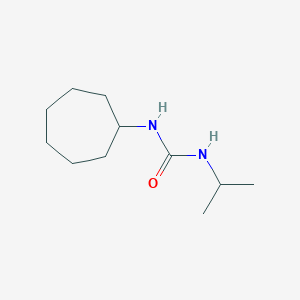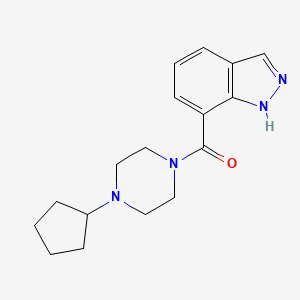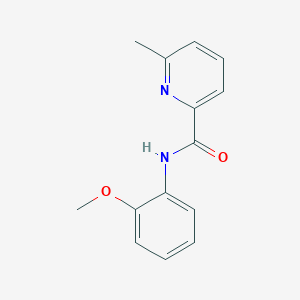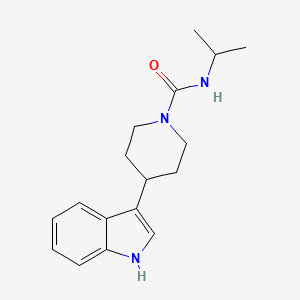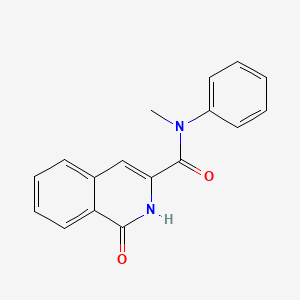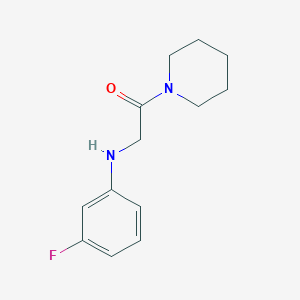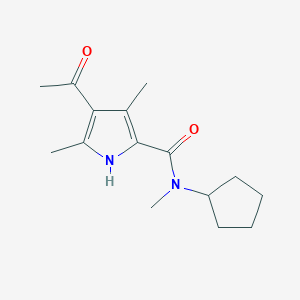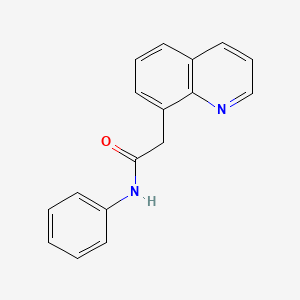
N-phenyl-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-quinolin-8-ylacetamide, also known as PQ7, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQ7 is a member of the quinoline family of compounds, which are known for their diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action for N-phenyl-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-phenyl-2-quinolin-8-ylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-phenyl-2-quinolin-8-ylacetamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-phenyl-2-quinolin-8-ylacetamide has also been shown to have other biochemical and physiological effects. For example, N-phenyl-2-quinolin-8-ylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-phenyl-2-quinolin-8-ylacetamide has also been shown to have antimicrobial properties, and may be effective against a range of bacterial and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-phenyl-2-quinolin-8-ylacetamide for lab experiments is its high purity and reliability. The synthesis method for N-phenyl-2-quinolin-8-ylacetamide has been optimized to produce high yields of pure compound, making it a reliable reagent for scientific research. However, one limitation of N-phenyl-2-quinolin-8-ylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-phenyl-2-quinolin-8-ylacetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-phenyl-2-quinolin-8-ylacetamide. Another area of interest is the investigation of N-phenyl-2-quinolin-8-ylacetamide's anti-inflammatory and antimicrobial properties, and its potential applications in the treatment of inflammatory diseases and infections. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-2-quinolin-8-ylacetamide and its potential interactions with other compounds and biological processes.
In conclusion, N-phenyl-2-quinolin-8-ylacetamide, or N-phenyl-2-quinolin-8-ylacetamide, is a promising compound with a range of potential applications in scientific research. Its high purity and reliability make it a valuable reagent for lab experiments, and its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-phenyl-2-quinolin-8-ylacetamide involves the reaction between 2-quinolinecarboxylic acid and phenylacetyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-phenyl-2-quinolin-8-ylacetamide. This synthesis method has been optimized to produce high yields of N-phenyl-2-quinolin-8-ylacetamide with minimal impurities, making it a reliable method for producing the compound.
Aplicaciones Científicas De Investigación
N-phenyl-2-quinolin-8-ylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N-phenyl-2-quinolin-8-ylacetamide is its potential as an anti-cancer agent. Studies have shown that N-phenyl-2-quinolin-8-ylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-phenyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWUPWCGCVBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-quinolin-8-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

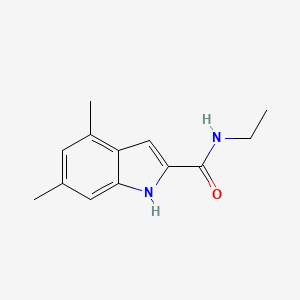
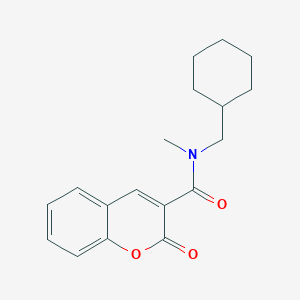
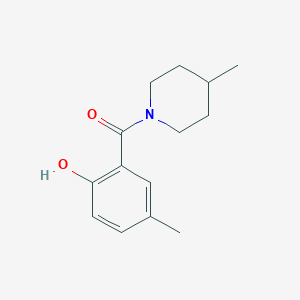
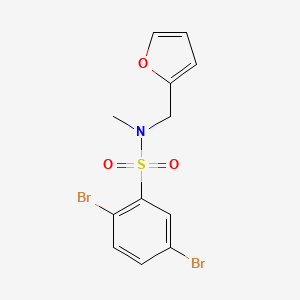
![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
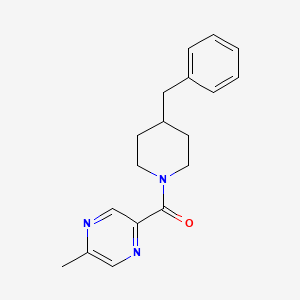
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
